molecular formula C16H10ClN3OS2 B2548528 2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 327038-69-7

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2548528
CAS RN: 327038-69-7
M. Wt: 359.85
InChI Key: GENJRUSHOQMWFZ-UHFFFAOYSA-N
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Description

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.

Scientific Research Applications

Synthetic Chemistry Applications

A study discusses the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to the synthesis of various heterocyclic compounds including benzothiazoles. This highlights the compound's role in generating novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Basheer & Rappoport, 2006).

Anticancer Research

Another study focuses on the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their in vitro anticancer activity. This work demonstrates the potential of such compounds in developing new anticancer agents, showing promising GI50 values against various human cancer cell lines (Tiwari et al., 2017).

Supramolecular Chemistry

Research on N-(thiazol-2-yl)benzamide derivatives explores their gelation behavior, revealing the influence of methyl functionality and non-covalent interactions. This insight into gelation mechanisms can inform the design of supramolecular materials with specific properties (Yadav & Ballabh, 2020).

Material Synthesis and Applications

The synthesis and structural analysis of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives are documented, emphasizing their potential application in material science due to unique structural characteristics. Such compounds might find applications in organic electronics or as intermediates in the synthesis of more complex materials (Hossaini et al., 2017).

Pharmacological Studies

A comprehensive investigation into benzothiazole derivatives reveals their potent antitumor activity, underscoring the therapeutic potential of these compounds in cancer treatment. These derivatives exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their role in the development of new cancer therapies (Yoshida et al., 2005).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. For instance, 2-Chlorobenzothiazole has been classified as Acute Tox. 2 Inhalation - Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. .

properties

IUPAC Name

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENJRUSHOQMWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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